Nifedipine

Description

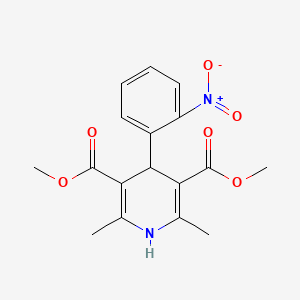

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMSNHJOBLJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | nifedipine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nifedipine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60299-11-8 (mono-hydrochloride) | |

| Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025715 | |

| Record name | Nifedipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.6X10-8 mm Hg at 25 °C | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

21829-25-4, 193689-82-6, 915092-63-6 | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, dimethyl ester, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193689-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifedipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21829-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, 3,5-dimethyl ester, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915092-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nifedipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nifedipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifedipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFEDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9ZF7L6G2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nifedipine's Mechanism of Action in Vascular Smooth Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris. Its therapeutic efficacy is primarily attributed to its profound effects on vascular smooth muscle cells (VSMCs). This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's action in VSMCs. Beyond its well-established role as an L-type calcium channel antagonist, this document delves into the intricate signaling pathways modulated by this compound, influencing not only vasodilation but also cellular proliferation, migration, and phenotype. This guide synthesizes quantitative data from various studies, details key experimental protocols for investigating this compound's effects, and provides visual representations of the associated signaling cascades and experimental workflows.

Core Mechanism of Action: L-type Calcium Channel Blockade

This compound's primary mechanism of action in vascular smooth muscle cells is the selective inhibition of L-type voltage-gated calcium channels (Ca_v1.2).[1][2][3] These channels are critical for regulating the influx of extracellular calcium (Ca²⁺) into the cell upon membrane depolarization.[4] The influx of Ca²⁺ is the initial trigger for a cascade of events leading to smooth muscle contraction.

By binding to the α1 subunit of the L-type calcium channel, this compound allosterically modulates the channel's function, reducing the probability of it opening in response to depolarization.[2] This blockade of Ca²⁺ influx leads to a decrease in the intracellular free calcium concentration.[5] The reduction in intracellular Ca²⁺ prevents the formation of the Ca²⁺-calmodulin complex, which in turn inhibits the activation of myosin light chain kinase (MLCK).[6] Consequently, the phosphorylation of myosin light chains is reduced, leading to the relaxation of the vascular smooth muscle, vasodilation, and a subsequent decrease in peripheral vascular resistance and blood pressure.[2][3]

Quantitative Data on this compound's Interaction with L-type Calcium Channels

The potency and affinity of this compound for L-type calcium channels have been quantified in various studies. The following table summarizes key quantitative parameters.

| Parameter | Value | Cell Type/Tissue | Reference |

| IC₅₀ (L-type Ca²⁺ Current Inhibition) | 6.6 nM | CaV1.2 expressing cells | [7] |

| ~200 nM | Retinal arteriolar smooth muscle | [8] | |

| EC₅₀ (Inhibition of store refilling) | 64 nM | Rabbit arteriolar smooth muscle | [9] |

| Effect on Intracellular Ca²⁺ | ↑ from ~49 nM to ~203 nM (at 10 µM) | Cultured human smooth muscle cells | [5] |

| ↓ in KCl-pre-contracted arteries | Rat small mesenteric arteries | [10] |

Beyond Vasodilation: this compound's Influence on VSMC Proliferation, Migration, and Phenotype

Recent research has unveiled that this compound's effects on VSMCs extend beyond simple vasodilation, encompassing the modulation of key cellular processes involved in vascular remodeling and pathology, such as atherosclerosis.

Inhibition of VSMC Proliferation

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells.[1][11] This anti-proliferative effect is crucial in preventing the pathological thickening of the arterial wall. Several signaling pathways are implicated in this action:

-

LKB1-AMPK Pathway: this compound activates AMP-activated protein kinase (AMPK) in a dose- and time-dependent manner, which subsequently inhibits VSMC proliferation and the production of reactive oxygen species (ROS).[1] This activation is dependent on the upstream kinase LKB1.[1]

-

MEK-ERK Pathway: this compound has been demonstrated to decrease the phosphorylation of both extracellular signal-regulated kinase (ERK) 1/2 and its upstream kinase, mitogen-activated protein kinase kinase (MEK) 1/2.[12][13] The MEK-ERK pathway is a well-known signaling cascade that promotes cell proliferation.

-

Akt Signaling: this compound can suppress the upregulation of Akt signaling, a key pathway in cell survival and proliferation.[14][15] This inhibition of Akt phosphorylation contributes to the suppression of VSMC dedifferentiation and neointimal thickening.[14]

Inhibition of VSMC Migration

The migration of VSMCs is a critical event in the development of atherosclerotic plaques. This compound has been found to interfere with this process through the following mechanism:

-

Pyk2-Src Axis: this compound inhibits the activation of the Ca²⁺-dependent tyrosine kinase, Pyk2, and the subsequent activation of Src.[16] This Pyk2-Src signaling axis is essential for actin remodeling processes, including the formation of lamellipodia and membrane ruffling, which are necessary for cell migration.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in vascular smooth muscle cells.

Vascular Smooth Muscle Cell Culture

-

Isolation: VSMCs can be isolated from various vascular tissues, such as the aorta or umbilical cord, using enzymatic digestion methods.[6] A common method involves the use of collagenase and elastase to digest the extracellular matrix and release the cells.

-

Culture Conditions: Primary human VSMCs are typically cultured in a specialized smooth muscle cell growth medium supplemented with growth factors, antibiotics, and fetal bovine serum.[17] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[17]

Patch-Clamp Electrophysiology for L-type Calcium Channel Recording

-

Objective: To measure the effect of this compound on L-type calcium channel currents in single VSMCs.

-

Cell Preparation: Freshly isolated VSMCs are plated on glass coverslips.

-

Solutions:

-

External Solution (in mM): 120 NaCl, 5 CsCl, 1 MgCl₂, 10 BaCl₂ (as the charge carrier to enhance current and block K⁺ channels), 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a holding potential of -80 mV to ensure channels are in a resting state.

-

Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit inward Ba²⁺ currents through L-type calcium channels.

-

After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Record the currents in the presence of this compound to determine the dose-dependent inhibition.

-

Intracellular Calcium Measurement using Fura-2 AM

-

Objective: To measure changes in intracellular calcium concentration in response to this compound.

-

Dye Loading:

-

Imaging:

-

Mount the coverslip with loaded cells onto a fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

After establishing a baseline, apply stimuli (e.g., KCl to induce depolarization) in the presence and absence of this compound and record the changes in the fluorescence ratio.

-

Western Blotting for Signaling Protein Phosphorylation

-

Objective: To assess the effect of this compound on the phosphorylation status of proteins in signaling pathways like MEK-ERK and Akt.

-

Cell Treatment and Lysis:

-

Culture VSMCs to near confluence and then serum-starve for 24 hours to reduce basal phosphorylation.

-

Treat the cells with this compound at various concentrations for a specified duration.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Procedure:

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK, phospho-Akt) and total proteins.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.[21]

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To quantify the effect of this compound on VSMC proliferation.

-

Procedure:

-

Seed VSMCs in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[22][23]

-

Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

-

Objective: To evaluate the effect of this compound on the migratory capacity of VSMCs.

-

Procedure:

-

Grow VSMCs to a confluent monolayer in a culture dish.

-

Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove debris and replace the medium with fresh medium containing different concentrations of this compound.

-

Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).

-

The rate of cell migration can be quantified by measuring the closure of the wound area over time.

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described above.

Caption: this compound's core mechanism and its effects on other signaling pathways.

Caption: Experimental workflow for patch-clamp electrophysiology.

Caption: Experimental workflow for intracellular calcium imaging.

Conclusion

The mechanism of action of this compound in vascular smooth muscle cells is multifaceted. While its primary therapeutic effect stems from the direct blockade of L-type calcium channels, leading to vasodilation, a growing body of evidence highlights its ability to modulate a range of intracellular signaling pathways. These secondary effects on VSMC proliferation, migration, and phenotypic switching underscore the broader therapeutic potential of this compound in vascular diseases beyond its immediate hemodynamic effects. A thorough understanding of these intricate molecular mechanisms is paramount for the continued development of novel and more targeted therapies for cardiovascular diseases. This guide provides a foundational resource for researchers and drug development professionals to further explore and leverage the complex pharmacology of this compound.

References

- 1. This compound inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Deleterious effects of this compound on smooth muscle cells implies alterations of intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Modified Protocol for the Isolation, Culture, and Characterization of Human Smooth Muscle Cells from the Umbilical Cord | MDPI [mdpi.com]

- 7. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological profiling of store-operated Ca2+ entry in retinal arteriolar smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound blocks Ca2+ store refilling through a pathway not involving L-type Ca2+ channels in rabbit arteriolar smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The calcium antagonist this compound inhibits arterial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound suppresses neointimal thickening by its inhibitory effect on vascular smooth muscle cell growth via a MEK-ERK pathway coupling with Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound suppresses neointimal thickening by its inhibitory effect on vascular smooth muscle cell growth via a MEK-ERK pathway coupling with Pyk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. This compound inhibits vascular smooth muscle cell dedifferentiation via downregulation of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound interferes with migration of vascular smooth muscle cells via inhibition of Pyk2-Src axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol to assess the effects of dysfunctional human vascular smooth muscle cells on other brain cells using in vitro models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Nifedipine's Effect on Intracellular Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic for hypertension and angina.[1] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, leading to a reduction in calcium influx into vascular smooth muscle and cardiac cells.[2] This guide provides an in-depth technical overview of the molecular mechanisms by which this compound modulates intracellular calcium signaling pathways. It details the downstream consequences of L-type calcium channel blockade, including effects on calmodulin-dependent kinase signaling, gene expression, and smooth muscle contractility. Furthermore, this document outlines key experimental protocols for investigating these effects and presents quantitative data to support the described mechanisms.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a vast array of cellular processes, including muscle contraction, neurotransmitter release, gene transcription, and cell proliferation. The precise spatial and temporal regulation of intracellular calcium concentration ([Ca²⁺]i) is therefore essential for normal cellular function. Voltage-gated calcium channels, particularly the L-type calcium channels (LTCCs), are key regulators of Ca²⁺ influx in excitable cells. This compound exerts its therapeutic effects by specifically targeting these channels.[3] Understanding the intricate downstream effects of this interaction is paramount for both elucidating its full pharmacological profile and for the development of novel therapeutics targeting calcium signaling pathways.

Mechanism of Action of this compound

This compound is a potent and selective blocker of L-type calcium channels.[2] By binding to the α1 subunit of the LTCC, this compound stabilizes the channel in a closed or inactivated state, thereby reducing the probability of channel opening in response to membrane depolarization.[1] This blockade directly inhibits the influx of extracellular Ca²⁺ into the cell, leading to a decrease in the cytosolic free Ca²⁺ concentration.[4] This primary action initiates a cascade of downstream signaling events.

Key Intracellular Calcium Signaling Pathways Modulated by this compound

The reduction in intracellular calcium concentration triggered by this compound has profound effects on several key signaling pathways:

Calmodulin and CaMKII Signaling

Calmodulin (CaM) is a primary intracellular calcium sensor. Upon binding to Ca²⁺, CaM undergoes a conformational change that enables it to activate a host of downstream enzymes, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). While some studies suggest this compound has no direct effect on calmodulin-stimulated (Ca²⁺ + Mg²⁺)-ATPase activity, its primary role in reducing intracellular calcium availability inherently dampens the activation of CaM and subsequently, CaMKII.[5][6] this compound has been shown to suppress the phosphorylation of CaMKII at Thr286, a key step in its activation.[7][8] This inhibition of the CaM/CaMKII axis has significant implications for downstream processes such as gene expression and cellular hypertrophy.[7]

NFAT Signaling and Gene Expression

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that are regulated by the calcium-calcineurin pathway.[9] Calcineurin, a calcium- and calmodulin-dependent phosphatase, dephosphorylates NFAT, leading to its nuclear translocation and activation of target genes. By reducing intracellular calcium and inhibiting CaMKII, this compound effectively suppresses NFAT-mediated transcription.[7][8] This has been demonstrated to inhibit pathological cardiac hypertrophy.[7]

NF-κB Signaling and Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a central role in inflammatory responses. Studies have shown that elevated intracellular calcium can lead to the activation of NF-κB.[4] this compound treatment has been demonstrated to decrease NF-κB activity and the expression of its downstream target, inducible nitric oxide synthase (iNOS), in dystrophic myotubes.[4] Furthermore, this compound has been shown to suppress the expression of inflammatory markers such as monocyte chemoattractant protein-1 (MCP-1) and transforming growth factor-beta (TGF-β).[10]

Smooth Muscle Contraction

The contraction of vascular smooth muscle is highly dependent on the influx of extracellular calcium through L-type calcium channels. By blocking these channels, this compound directly reduces the availability of intracellular calcium required for the activation of myosin light chain kinase and subsequent actin-myosin cross-bridge cycling, leading to vasodilation and a reduction in blood pressure.[11]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies investigating the effects of this compound.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound on L-type Calcium Channels

| Cell Type | IC₅₀ | Experimental Conditions |

| Guinea Pig Ventricular Myocytes | 0.3 µM | Holding potential of -80 mV[1] |

| Guinea Pig Ventricular Myocytes | 50 nM | Holding potential of -40 mV[1] |

| Cerebral Artery Myocytes | 6.02 ± 0.36 nM | 10 mM [Ba²⁺]o as charge carrier[12] |

| Cerebral Artery Myocytes | 5.12 ± 0.41 nM | 10 mM [Ba²⁺]o + 100 µM [Ca²⁺]o[12] |

| Human Vascular Preparations | pIC₅₀: 7.78 | K⁺ 62 mM induced contraction[13] |

| Human Cardiac Muscle | pIC₅₀: 6.95 | Isoprenaline-stimulated[13] |

Table 2: Effects of this compound on Intracellular Calcium Concentration and Gene Expression

| Parameter | Cell Type/Model | This compound Concentration | Effect |

| Resting [Ca²⁺]i | mdx Myotubes | 10 µM | Decrease from 320±13 nM to 236±8 nM[4] |

| NF-κB Activity | mdx Myotubes | 10 µM | 33% reduction[4] |

| iNOS mRNA levels | mdx Myotubes | 10 µM | 61% reduction[4] |

| MCP-1, TGF-β, Type III Collagen mRNA | MRC-5 Fibroblasts | Not specified | Complete blockade of AGE-induced upregulation[10] |

| IFN-γ Secretion | Rheumatoid Arthritis Mononuclear Cells | 1 µM | Significant suppression[14] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i.[15]

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

This compound stock solution (in DMSO)

-

EGTA

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or appropriate microplates and allow them to adhere.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺.

-

Wash cells once with HBSS.

-

Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: Wash the cells twice with HBSS to remove extracellular Fura-2 AM and incubate for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging:

-

Mount the cells on the microscope stage or place the plate in the reader.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Add this compound at the desired concentration and record the change in the fluorescence ratio over time.

-

-

Calibration (Optional): To convert fluorescence ratios to absolute [Ca²⁺]i, perform a calibration at the end of each experiment.

-

Obtain the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin (e.g., 5 µM) in the presence of high extracellular Ca²⁺.

-

Obtain the minimum fluorescence ratio (Rmin) by subsequently adding a calcium chelator like EGTA (e.g., 10 mM) to the same cells.

-

Calculate [Ca²⁺]i using the Grynkiewicz equation.[16]

-

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Currents

This protocol outlines the measurement of L-type calcium channel currents using the whole-cell patch-clamp technique.[17]

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (e.g., containing in mM: 135 TEA-Cl, 10 BaCl₂ or CaCl₂, 10 HEPES, pH 7.4 with TEA-OH)

-

Internal (pipette) solution (e.g., containing in mM: 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH)

-

This compound stock solution

Procedure:

-

Cell Preparation: Isolate single cells and plate them in a recording chamber on the stage of an inverted microscope.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).

-

Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward calcium currents.

-

Record the baseline current in the absence of this compound.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound and record the current again to determine the extent of inhibition.

-

-

Data Analysis: Measure the peak inward current amplitude before and after this compound application to quantify the inhibitory effect.

Western Blotting for Phosphorylated CaMKII

This protocol details the detection of phosphorylated CaMKII (p-CaMKII) by western blotting.[18][19]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against p-CaMKII (e.g., anti-p-CaMKII Thr286)

-

Primary antibody against total CaMKII

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time and at the appropriate concentration. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-CaMKII diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using a chemiluminescence imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the p-CaMKII antibody and reprobed with an antibody against total CaMKII.

Visualizations

Signaling Pathway Diagrams

Caption: this compound's core signaling cascade.

Experimental Workflow Diagrams

Caption: Workflow for intracellular calcium imaging.

Caption: Workflow for Western blot analysis.

Conclusion

This compound's therapeutic efficacy stems from its well-defined role as an L-type calcium channel blocker. However, the downstream consequences of this action are complex and far-reaching, impacting multiple intracellular signaling pathways that govern a wide range of cellular functions. A thorough understanding of these molecular mechanisms, supported by robust experimental data, is crucial for optimizing the clinical use of this compound and for the rational design of new drugs targeting calcium signaling. This guide provides a comprehensive technical foundation for researchers and drug development professionals working in this field.

References

- 1. Comparison of L-type calcium channel blockade by this compound and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Treatment Reduces Resting Calcium Concentration, Oxidative and Apoptotic Gene Expression, and Improves Muscle Function in Dystrophic mdx Mice | PLOS One [journals.plos.org]

- 5. Verapamil, diltiazem and this compound interactions with calmodulin stimulated (Ca2+ + Mg2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium antagonists and calmodulin: effect of verapamil, this compound and diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits cardiac hypertrophy and left ventricular dysfunction in response to pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Cardiac Hypertrophy and Left Ventricular Dysfunction in Response to Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound suppresses Th1/Th2 cytokine production and increased apoptosis of anti-CD3 + anti-CD28-activated mononuclear cells from patients with systemic lupus erythematosus via calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a calcium channel blocker, inhibits inflammatory and fibrogenic gene expressions in advanced glycation end product (AGE)-exposed fibroblasts via mineralocorticoid receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on smooth muscle cells of the rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combination of this compound and subtherapeutic dose of cyclosporin additively suppresses mononuclear cells activation of patients with rheumatoid arthritis and normal individuals via Ca2+–calcineurin–nuclear factor of activated T cells pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 16. moodle2.units.it [moodle2.units.it]

- 17. Frontiers | this compound Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations [frontiersin.org]

- 18. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Discovery and Synthesis of Nifedipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and the elegant synthesis of Nifedipine, a cornerstone in the management of cardiovascular diseases. We delve into the core scientific principles, from its origins at Bayer to the intricacies of its chemical synthesis and its profound impact on cellular signaling pathways. This document provides detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to support researchers and professionals in the field of drug development.

Discovery and Development

This compound was first synthesized in 1966 by the German pharmaceutical company Bayer.[1] The initial research and development, under the internal designation BAY a1040, were primarily conducted in the early 1970s.[2] This pioneering work was part of a broader drug discovery program initiated by several pharmaceutical companies in the 1960s, aimed at identifying coronary vasodilators for the treatment of angina pectoris.[3] this compound emerged as a potent vasodilator and was subsequently recognized for its efficacy in managing angina and hypertension.[1][4] It was approved for medical use in the United States in 1981 and is included in the World Health Organization's List of Essential Medicines.[5]

Synthesis of this compound: The Hantzsch Pyridine (B92270) Synthesis

The most common and historically significant method for synthesizing this compound is the Hantzsch pyridine synthesis, a multi-component reaction first reported by Arthur Hantzsch in 1881.[6][7] This one-pot condensation reaction involves an aldehyde (2-nitrobenzaldehyde), two equivalents of a β-ketoester (methyl acetoacetate), and a nitrogen donor (ammonia).[6][7][8]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

2-Nitrobenzaldehyde + 2 Methyl Acetoacetate + Ammonia (B1221849) → this compound + 3 H₂O

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Hantzsch reaction:

Materials:

-

2-Nitrobenzaldehyde

-

Methyl acetoacetate

-

Concentrated ammonia solution

-

Methanol

-

Isomantle or oil bath

-

Round-bottom flask (50 mL)

-

Condenser

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde, methyl acetoacetate, and methanol.

-

Slowly add concentrated ammonia solution to the mixture.

-

Fit the flask with a condenser and heat the mixture to reflux using an isomantle or oil bath for approximately 3-4 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of this compound should form.

-

Collect the crude product by suction filtration and wash with cold water and a small amount of cold methanol.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a yellow crystalline solid.

-

Dry the purified product and determine the yield and melting point.

Quantitative Data for this compound Synthesis

The following table summarizes typical quantitative data associated with the Hantzsch synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Nitrobenzaldehyde | 1.0 mol equivalent | [9] |

| Methyl Acetoacetate | 2.0 mol equivalents | [9] |

| Ammonia | 1.0 mol equivalent | [9] |

| Reaction Conditions | ||

| Solvent | Methanol or Ethanol | [7] |

| Temperature | Reflux | [7] |

| Reaction Time | 3-4 hours | [7] |

| Product Characterization | ||

| Appearance | Yellow crystalline solid | |

| Melting Point | 172-174 °C | |

| Yield | ||

| Typical Yield | 60-85% |

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Spectroscopic Data

| Spectroscopic Technique | Key Peaks/Shifts | Reference |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ~3334 (N-H stretch), ~1689 (C=O stretch, ester), ~1624 (C=C stretch, aromatic), ~1529 (NO₂ stretch), ~1122 (C-O stretch, ester) | [10] |

| ¹H NMR (CDCl₃, δ ppm) | Specific shifts for methyl, methoxy, aromatic, and N-H protons. | [11] |

| ¹³C NMR (CDCl₃, δ ppm) | Specific shifts for carbonyl, aromatic, and aliphatic carbons. | [11][12][13] |

Mechanism of Action: L-Type Calcium Channel Blockade

This compound is a dihydropyridine (B1217469) calcium channel blocker.[1][5] Its primary pharmacological effect is the inhibition of the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle.[5][14][15]

Signaling Pathway

The binding of this compound to the α1 subunit of the L-type calcium channel prevents the influx of Ca²⁺ into the cell.[5] In vascular smooth muscle, this reduction in intracellular calcium concentration leads to the following downstream effects:

-

Reduced Calmodulin (CaM) Activation: Calcium ions normally bind to calmodulin, activating it.

-

Decreased Myosin Light Chain Kinase (MLCK) Activity: The Ca²⁺-CaM complex activates MLCK.

-

Reduced Myosin Light Chain (MLC) Phosphorylation: MLCK phosphorylates the myosin light chains.

-

Inhibition of Cross-Bridge Formation: Phosphorylated myosin interacts with actin, leading to muscle contraction.

-

Vasodilation: The overall effect is the relaxation of the vascular smooth muscle, leading to vasodilation, a decrease in peripheral vascular resistance, and a reduction in blood pressure.[15][16][17]

Visualizations

Hantzsch Synthesis of this compound Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. tandfonline.com [tandfonline.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound - BioPharma Notes [biopharmanotes.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]

- 10. Formation and Physico-Chemical Evaluation of this compound-hydroxypropyl-β-cyclodextrin and this compound-methyl-β-cyclodextrin: The Development of Orodispersible Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [1H and 13C NMR investigation of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular mobility of this compound-PVP and phenobarbital-PVP solid dispersions as measured by 13C-NMR spin-lattice relaxation time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. labeling.pfizer.com [labeling.pfizer.com]

- 16. Functional tuning of Vascular L-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Pharmacodynamics of Nifedipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro pharmacodynamics of nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker widely utilized in the management of cardiovascular diseases. This document summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways influenced by this compound.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of L-type calcium channels (CaV1.2 and CaV1.3) in vascular smooth muscle and cardiac muscle cells.[1][2] By blocking the influx of extracellular calcium ions, this compound leads to vasodilation and a reduction in cardiac contractility.[1] This selective blockade of calcium influx is the foundation of its therapeutic effects in hypertension and angina.[1]

Quantitative Analysis of this compound's In Vitro Effects

The inhibitory effects of this compound have been quantified across various cell types and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the potency of this compound.

| Cell Type/Tissue | Parameter Measured | IC50 Value | Reference |

| Vascular Smooth Muscle Cells (VSMC) | Angiotensin II-induced [3H]thymidine incorporation | 2.3 ± 0.7 x 10⁻⁶ M | [3] |

| Myometrial Tissue (spontaneous contractions) | Area Under Curve (AUC) | 3.4 nM | [4] |

| Myometrial Tissue (spontaneous contractions) | Amplitude | 3.6 nM | [4] |

| Frog Atrial Fibers | Cardiac Calcium Channels | 0.2 µM | [5] |

| Cerebral Artery Myocytes (in 2 mM [Ba²⁺]o) | High-Voltage Activated Calcium Channel Currents | 1.85 ± 0.29 nM | [6] |

| Cerebral Artery Myocytes (in 2 mM [Ca²⁺]o) | High-Voltage Activated Calcium Channel Currents | 3.35 ± 0.34 nM | [6] |

| Guinea-Pig Ileal Smooth Muscle | Calcium Channel Antagonism | Not specified for this compound, but analogues tested in the nM range. | [7] |

Signaling Pathways Modulated by this compound

This compound's influence extends beyond simple channel blockade, impacting several intracellular signaling cascades.

This compound's Effect on Vascular Smooth Muscle Cell Proliferation

In vascular smooth muscle cells (VSMCs), this compound has been shown to inhibit proliferation and the production of reactive oxygen species (ROS). This is achieved through the activation of the LKB1-AMP-activated protein kinase (AMPK) signaling pathway.[8] Activation of this pathway leads to a G0/G1 cell cycle arrest.[8]

Caption: this compound-induced activation of the LKB1-AMPK pathway in VSMCs.

This compound's Divergent Effects in Breast Cancer Cells

Interestingly, this compound exhibits different effects on proliferation and migration in different breast cancer cell lines. In MCF-7 cells, it promotes these activities through the Protein Kinase B (Akt)-endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) axis.[9] In contrast, in MDA-MB-231 cells, the pro-proliferative and pro-migratory effects are mediated by the activation of the extracellular signal-regulated kinase (ERK) pathway.[9]

Caption: Divergent signaling pathways of this compound in breast cancer cells.

This compound's Protective Role in Hypoxia

In hypoxic A549 lung cells, this compound has demonstrated a protective effect against cell death.[10] This is achieved by reducing cytosolic and mitochondrial calcium levels and subsequent reactive oxygen species (ROS) generation.[10] This protective mechanism involves the activation of the Nrf2 signaling pathway.[10]

Caption: Protective mechanism of this compound in hypoxic A549 cells.

Detailed Experimental Protocols

A variety of in vitro techniques are employed to elucidate the pharmacodynamics of this compound.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay is used to assess the effect of this compound on cell division.

-

Cell Culture: Vascular smooth muscle cells (VSMCs) are cultured in appropriate media.[3]

-

Synchronization: To study the effects on specific cell cycle phases, cells can be arrested in the G0/G1 phase by serum starvation.[11]

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Stimulation: Cell proliferation is induced, for example, by adding angiotensin II or serum.[3][11]

-

Radiolabeling: [³H]-thymidine is added to the culture medium. As cells proliferate, the radiolabeled thymidine (B127349) is incorporated into newly synthesized DNA.

-

Measurement: After a defined incubation period, the cells are harvested, and the amount of incorporated [³H]-thymidine is measured using a scintillation counter. The results are often expressed as a percentage of the control (untreated) cells.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity.

-

Cell Preparation: Single cells (e.g., cardiomyocytes, neurons, or myocytes) are isolated.[5][6][12]

-

Whole-Cell Configuration: A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is held at a constant value (holding potential) by the patch-clamp amplifier.

-

Depolarization: The membrane potential is stepped to a more positive potential to activate voltage-gated calcium channels.

-

Current Measurement: The resulting inward flow of calcium ions is recorded as an electrical current.

-

Drug Application: this compound is applied to the cell, and the effect on the calcium current is measured. The degree of inhibition is quantified by comparing the current amplitude before and after drug application.[5][12]

Intracellular Calcium Measurement

Fluorescent calcium indicators are used to visualize and quantify changes in intracellular calcium concentrations.

-

Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, or Rhod-2).[10] These dyes exhibit a change in their fluorescent properties upon binding to calcium.

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using fluorescence microscopy or a plate reader.

-

Stimulation: Cells are stimulated to induce an increase in intracellular calcium (e.g., with a depolarizing agent like potassium chloride or a specific agonist).

-

This compound Treatment: this compound is added to the cells, and the change in fluorescence is monitored over time. A decrease in the fluorescence signal indicates that this compound is blocking calcium entry.

-

Quantification: The fluorescence intensity is converted into calcium concentration using appropriate calibration methods.

Experimental Workflow for Assessing this compound's Effect on Cell Viability in Hypoxia

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Action of metoprolol, enalapril, diltiazem, verapamil, and this compound on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electrophysiological analysis of the action of this compound and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Synthesis and calcium channel antagonist activity of this compound analogues with methylthioimidazole substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. FDA approved L-type channel blocker this compound reduces cell death in hypoxic A549 cells through modulation of mitochondrial calcium and superoxide generation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of the inhibitory effect of this compound on the growth of cultured aortic cells from spontaneously hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Nifedipine as a Tool for Interrogating Calcium-Dependent Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium ions (Ca²⁺) are ubiquitous second messengers that govern a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The precise spatial and temporal regulation of intracellular Ca²⁺ concentration is paramount for cellular function. L-type voltage-gated calcium channels (LVGCCs) are key regulators of Ca²⁺ influx in many excitable and non-excitable cells. Nifedipine (B1678770), a dihydropyridine (B1217469) derivative, is a potent and selective antagonist of L-type calcium channels. This property makes it an invaluable pharmacological tool for dissecting the contribution of LVGCCs to various Ca²⁺-dependent signaling pathways. This technical guide provides an in-depth overview of the use of this compound as a research tool, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a guide to interpreting experimental outcomes.

Introduction: The Central Role of Calcium Signaling and L-type Calcium Channels

Intracellular calcium signaling is characterized by transient increases in cytosolic Ca²⁺ concentration, which are decoded by a plethora of Ca²⁺-binding proteins to elicit specific cellular responses. The entry of extracellular Ca²⁺ through voltage-gated calcium channels is a primary mechanism for initiating these signaling cascades. Among the various types of voltage-gated calcium channels, the L-type (long-lasting) channels, particularly CaV1.2 and CaV1.3, are prominently expressed in cardiovascular, neuronal, and smooth muscle tissues. These channels are activated by membrane depolarization and are crucial for processes such as cardiac action potential, smooth muscle contraction, and synaptic plasticity.

This compound: A Selective L-type Calcium Channel Blocker

This compound is a dihydropyridine calcium channel blocker that exerts its effects by binding to the α1 subunit of L-type calcium channels.[1] This binding is state-dependent, with this compound showing a higher affinity for the inactivated state of the channel.[2] By stabilizing the channel in a closed or inactivated conformation, this compound effectively reduces the influx of Ca²⁺ in response to membrane depolarization.[3] While it is primarily recognized for its action on L-type channels, it is important to note that at higher concentrations, this compound may exhibit less specific effects on other voltage-dependent calcium channels.[1]

Mechanism of Action Visualization

This compound's mechanism of action.

Quantitative Data: this compound Potency

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value can vary depending on the specific L-type calcium channel subtype, the tissue or cell type, and the experimental conditions (e.g., holding potential).

| Channel/Tissue | Species | Experimental Model | IC₅₀ | Reference(s) |

| CaV1.2 | - | Recombinant expression | 22 ± 2 nM | [4] |

| CaV1.3 | - | Recombinant expression | 289 ± 30 nM | [4] |

| L-type Ca²⁺ current (ICa(L)) | Guinea Pig | Ventricular myocytes | 0.3 µM (holding potential -80 mV) | [2] |

| L-type Ca²⁺ current (ICa(L)) | Guinea Pig | Ventricular myocytes | 50 nM (holding potential -40 mV) | [2] |

| High-voltage activated Ca²⁺ channels | Rat | Cerebral artery myocytes | 1.85 ± 0.29 nM (in 2 mM Ba²⁺) | [5] |

| High-voltage activated Ca²⁺ channels | Rat | Cerebral artery myocytes | 3.35 ± 0.34 nM (in 2 mM Ca²⁺) | [5] |

| K⁺-induced contraction | Rat | Aorta | ~100 nM (for maximal inhibition) | [6] |

| Human vascular preparations | Human | Vasa vasorum arteries | pIC₅₀: 7.78 (approximately 16.6 nM) | [7] |

| Human cardiac muscle | Human | Right atrial trabeculae | pIC₅₀: 6.95 (approximately 112.2 nM) | [7] |

Experimental Protocols

Stock Solution Preparation

Proper preparation and storage of this compound stock solutions are critical for experimental reproducibility. This compound is highly sensitive to light and should be protected from it at all times.[8]

-

Solvent: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1]

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable organic solvent. For example, the solubility in DMSO is approximately 30 mg/ml.[1]

-

Working Solution: For cell-based assays, this compound can be sparingly dissolved in aqueous buffers. To achieve this, first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice. A 1:10 solution of DMSO:PBS (pH 7.2) can yield a solubility of approximately 0.1 mg/ml.[1] It is recommended not to store the aqueous solution for more than one day.[1]

-

Storage: Store the stock solution at -20°C, protected from light. Under these conditions, it is stable for at least four years as a crystalline solid.[1]

Patch-Clamp Electrophysiology

Patch-clamp is the gold standard for directly measuring the effect of this compound on ion channel activity. The whole-cell configuration is commonly used to record L-type calcium currents.

Objective: To measure the dose-dependent inhibition of L-type calcium currents by this compound.

Materials:

-

Cells expressing L-type calcium channels (e.g., primary cardiomyocytes, smooth muscle cells, or a cell line like HEK-293 transfected with the channel subunits).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

External (extracellular) solution (e.g., containing in mM: 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with CsOH).

-

Internal (pipette) solution (e.g., containing in mM: 130 CsCl, 10 EGTA, 10 HEPES, 2 ATP, 0.5 GTP, 5 phosphocreatine, 10 glucose; pH adjusted to 7.2 with CsOH).[9]

-

This compound stock solution.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips at a suitable density for single-cell recording.

-

Pipette Fabrication: Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.[10]

-

Establish Whole-Cell Configuration:

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette while applying positive pressure.

-

Form a high-resistance (GΩ) seal upon contact with the cell membrane.

-

Rupture the membrane with gentle suction to achieve the whole-cell configuration.[10]

-

-

Data Acquisition:

-

Hold the cell at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state.

-

Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit L-type calcium currents.[9]

-

Record the baseline current for a stable period.

-

-

This compound Application:

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).[10]

-

Record the calcium currents in the presence of this compound using the same voltage protocol.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after this compound application.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the this compound concentration and fit the data with a dose-response curve to determine the IC₅₀.

-

Patch-clamp experimental workflow.

Calcium Imaging

Calcium imaging with fluorescent indicators allows for the real-time visualization of changes in intracellular calcium concentration in response to stimuli and the effect of inhibitors like this compound.

Objective: To measure the effect of this compound on depolarization-induced calcium influx.

Materials:

-

Cells cultured on glass-bottom dishes or imaging plates.

-

Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

-

High potassium (High K⁺) solution (e.g., HBSS with 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity).[11]

-

Fluorescence microscope with a camera and appropriate filter sets.

-

This compound stock solution.

Procedure:

-

Cell Preparation: Plate cells to achieve 70-80% confluency on the day of the experiment.[11]

-

Dye Loading:

-

Imaging:

-

Mount the dish on the microscope stage.

-

Acquire baseline fluorescence images.

-

Apply this compound at the desired concentration and incubate for a predetermined time (e.g., 5-10 minutes).[11]

-

Induce calcium influx by perfusing the cells with the High K⁺ solution.

-

Record the fluorescence intensity over time.

-

-

Data Analysis:

-